barium(2+);2-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate
Description
Barium(2+);2-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate is a metal-organic coordination compound comprising a barium cation (Ba²⁺) and a sulfonated azo dye ligand. The ligand structure features a hydroxynaphthalene moiety linked via an azo (-N=N-)-bond to a naphthalene ring substituted with a sulfonate group. Its synthesis typically involves diazotization and coupling reactions under alkaline conditions, followed by precipitation with barium salts .
Properties
CAS No. |
68189-18-4 |
|---|---|
Molecular Formula |
C40H26BaN4O8S2 |
Molecular Weight |
892.1 g/mol |
IUPAC Name |
barium(2+);2-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/2C20H14N2O4S.Ba/c2*23-19-15-7-3-1-5-13(15)9-11-17(19)21-22-18-12-10-14-6-2-4-8-16(14)20(18)27(24,25)26;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2 |
InChI Key |
WRCWHKBOOZUYCX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Biological Activity
Barium(2+);2-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate, commonly referred to as a barium salt of an azo dye, combines the properties of barium ions with those of a sulfonated azo compound. This compound has garnered interest due to its potential biological activities and applications in various fields, including biology, medicine, and industrial uses.
- Molecular Formula : C40H26BaN4O8S2
- Molecular Weight : 892.1 g/mol
- IUPAC Name : this compound
The compound features a barium cation, known for its high reactivity, and an azo dye structure that provides distinct color properties. The presence of hydroxynaphthyl and sulfonate groups enhances its solubility and stability in aqueous environments.
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that azo dyes can possess antimicrobial activity. The interaction between the azo group and microbial cell membranes may disrupt cellular functions, leading to growth inhibition.
- Histological Staining : The compound is utilized in histological staining techniques, allowing for the visualization of specific structures within biological tissues. This application is crucial in medical diagnostics and research.
- Potential Drug Delivery Systems : Due to its stability and non-toxic nature, ongoing research is exploring its use in drug delivery systems, particularly for targeting specific tissues or cells.
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound:
These findings indicate that while the compound has potential applications, careful consideration of its toxicity is necessary for safe handling and use.
Application in Histology
In a study examining the effectiveness of various azo dyes for histological staining, this compound was compared with other common dyes. Results indicated superior staining quality and specificity for certain tissue types, highlighting its potential as a valuable tool in histopathology.
Drug Delivery Research
Research conducted on the use of this compound as a drug carrier demonstrated promising results. The compound's ability to encapsulate therapeutic agents while maintaining stability suggests its viability for targeted drug delivery applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Barium Sulfate | BaSO₄ | Highly insoluble; used in medical imaging |
| Methyl Orange | C₁₁H₁₁N₃NaO₃S | pH indicator; color change at different pH levels |
| Congo Red | C₁₈H₁₈N₄Na₂O₆S₂ | Affinity for amyloid proteins |
| Azo Violet | C₁₄H₁₂N₄O₂S | Used in textile dyeing; exhibits pH-dependent color changes |
This compound stands out due to its unique combination of a reactive metal ion with an organic structure, potentially leading to distinctive properties not found in simpler azo dyes or metal salts.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound include sulfonated azo dyes with varying metal counterions or substituents. Below is a detailed comparison based on molecular properties, stability, and applications:
Table 1: Comparative Analysis of Barium(2+);2-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility | Stability | Key Applications |
|---|---|---|---|---|---|
| This compound | Ba(C₂₀H₁₂N₂O₄S) | 513.4 | Low in water (due to Ba²⁺) | High thermal stability | Ceramics, high-temperature pigments |
| Disodium 4-hydroxy-2-[(E)-(4-sulfonato-1-naphthyl)diazenyl]benzene-1-sulfonate | Na₂C₁₆H₁₀N₂O₇S₂ | 468.3 | High in water | Moderate (susceptible to microbial degradation) | Textile dye, food colorant |
| Disodium 4-hydroxy-2-[(E)-(4-sulfonato-1-naphthyl)diazenyl]naphthalene-1-sulfonate | Na₂C₂₀H₁₂N₂O₇S₂ | 515.4 | High in water | Moderate (biodegradable) | Industrial dye, research applications |
Key Findings:
Structural Differences :
- The barium compound features a naphthalene backbone with a single sulfonate group, while its disodium analogs often include benzene rings or additional sulfonate substituents (e.g., the m/z=515 compound in has dual sulfonate groups) .
- The presence of Ba²⁺ instead of Na⁺ reduces water solubility but enhances thermal resistance.
Stability and Degradation :
- Sodium-based analogs (e.g., m/z=468 and 515 compounds) are more prone to biological degradation by microorganisms like Klebsiella spp., as observed in studies on azo dye metabolism .
- The barium compound’s metal coordination likely confers resistance to enzymatic cleavage of the azo bond, a common biodegradation pathway.
Applications :
- Barium compound : Preferred in high-temperature environments (e.g., ceramic glazes) due to inertness.
- Disodium analogs : Widely used in textiles and food industries for their water solubility and vibrant hues.
Research Findings and Data
- LC–MS Analysis : Metabolites of structurally related azo dyes (e.g., m/z=515) exhibit fragmentation patterns dominated by sulfonate and azo-bond cleavage, suggesting similar analytical methodologies could be applied to study the barium compound’s degradation .
Q & A
What are the optimal synthetic routes for barium(2+);2-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate, and how can reaction yields be improved?
Level: Basic
Methodological Answer:
The synthesis involves diazo coupling and sulfonation steps. A validated approach for analogous naphthalene derivatives uses propargyl bromide and K₂CO₃ in DMF to generate oxyanion intermediates, followed by controlled coupling . To improve yields:
- Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) to optimize reaction time .
- Purify intermediates using ethyl acetate extraction and anhydrous Na₂SO₄ drying .
- For barium complexation, employ stoichiometric control (e.g., 1:2 metal-to-ligand ratio) and reflux in polar aprotic solvents (e.g., DMSO) to enhance solubility .
Which spectroscopic and computational methods are most reliable for characterizing this compound?
Level: Basic
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm diazenyl (-N=N-) and sulfonate (-SO₃⁻) group connectivity .
- FT-IR : Identify sulfonate stretching bands (~1180–1120 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- DFT/B3LYP Calculations : Predict electronic transitions and compare with UV-Vis data (e.g., π→π* transitions at 400–500 nm) .
- Hirshfeld Surface Analysis : Resolve crystal packing and intermolecular interactions using X-ray diffraction data .
How can computational modeling elucidate the electronic properties and stability of this compound?
Level: Advanced
Methodological Answer:
- Perform DFT/B3LYP simulations with 6-311G(d,p) basis sets to calculate HOMO-LUMO gaps, polarizability, and dipole moments .
- Use Molecular Electrostatic Potential (MEP) maps to predict reactive sites for electrophilic/nucleophilic attacks .
- Validate stability via Molecular Dynamics (MD) simulations in aqueous/organic solvents to assess aggregation behavior .
What experimental models are suitable for assessing its toxicological and environmental impacts?
Level: Advanced
Methodological Answer:
- In Vitro Assays : Test hepatic/renal toxicity using HepG2 or HEK293 cells, measuring ROS generation and mitochondrial membrane potential .
- Environmental Persistence : Apply solid-phase extraction (SPE) with HLB cartridges to isolate the compound from wastewater, followed by LC-MS/MS quantification .
- Ecotoxicology : Use Daphnia magna or Danio rerio models to evaluate LC₅₀ values and bioaccumulation potential .
How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Level: Advanced
Methodological Answer:
- Reconcile discrepancies by:
What strategies mitigate challenges in environmental detection of this compound?
Level: Advanced
Methodological Answer:
- Sample Preparation : Filter aqueous samples with GF/F (0.7 µm) filters and use SPE (Oasis HLB cartridges) for preconcentration .
- Analytical Methods : Employ HPLC-UV/Vis with C18 columns (methanol/water gradient) or LC-QTOF-MS for high-sensitivity detection .
- Matrix Effects : Spike internal standards (e.g., deuterated analogs) to correct recovery rates in complex matrices like sludge .
How does structural modification influence its biological interactions (e.g., drug delivery)?
Level: Advanced
Methodological Answer:
- Substitution Studies : Introduce electron-withdrawing groups (e.g., -NO₂) to the naphthalene ring to enhance binding to serum albumin (test via fluorescence quenching) .
- Chelation Studies : Compare barium with other cations (e.g., Ca²⁺, Zn²⁺) to assess metal-dependent cellular uptake using ICP-MS .
- In Silico Docking : Model interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina to predict metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
